1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with a pyridinyl-oxadiazole moiety and a 3-phenylpropyl chain. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its electron-withdrawing properties and capacity to engage in hydrogen bonding, which is critical for receptor interactions in medicinal chemistry . Structural elucidation of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2/c34-27(30-18-7-11-21-9-3-1-4-10-21)23-15-19-33(20-16-23)26-24(14-8-17-29-26)28-31-25(32-35-28)22-12-5-2-6-13-22/h1-6,8-10,12-14,17,23H,7,11,15-16,18-20H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDFNRAQSSZTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide medium.
Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative under conditions that facilitate the formation of a carbon-nitrogen bond.
Formation of the piperidine ring:
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the molecule.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler organic precursors. For instance, recent studies have reported the successful synthesis of related oxadiazole derivatives through the reaction of picolinohydrazide with various unsymmetrical anhydrides. Characterization techniques such as Proton-NMR, 13C-NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Biological Applications
-
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various strains, including Staphylococcus aureus and Escherichia coli. Studies utilizing the disc diffusion method have demonstrated significant antibacterial activity, indicating its potential as a lead compound for developing new antimicrobial agents . -
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal efficacy against Candida albicans. This broad-spectrum activity highlights its versatility in treating infections caused by both bacteria and fungi . -
Molecular Docking Studies
Computational studies have provided insights into the binding interactions of this compound with biological targets. Molecular docking simulations suggest that it interacts favorably with key enzymes involved in pathogenic processes, which may underpin its observed biological activities .
Case Study 1: Antimicrobial Efficacy
A study published in 2024 investigated a series of oxadiazole derivatives, including the target compound, for their antimicrobial properties. The results indicated that several derivatives exhibited strong inhibition against bacterial strains, with some compounds outperforming established antibiotics in vitro .
Case Study 2: Structure-Activity Relationship
Research focusing on the structure-activity relationship (SAR) of related compounds revealed that modifications in the oxadiazole and piperidine moieties significantly affected biological activity. This information is crucial for guiding future synthetic efforts aimed at optimizing efficacy and reducing toxicity .
Mechanism of Action
The mechanism of action of 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to the active site of enzymes or receptors. The piperidine and pyridine rings can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound’s closest analog is N-pentyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide (), which differs only in the carboxamide substituent (pentyl vs. 3-phenylpropyl). Additional analogs include carboxamide derivatives with alternative aromatic cores, such as pyrazole-based compounds (e.g., the iodophenyl-dichlorophenyl derivative in ).
Physicochemical and Pharmacological Properties
Table 1: Hypothetical Comparison Based on Structural Features
*logP estimates derived from substituent contributions using the Crippen method.
Key Observations:
Lipophilicity : The 3-phenylpropyl group in the target compound likely increases logP compared to the pentyl analog, favoring better blood-brain barrier penetration but reducing aqueous solubility .
Binding Interactions : The oxadiazole-pyridine core may enhance target binding through hydrogen bonding and aromatic interactions, whereas halogenated analogs (e.g., ) rely on hydrophobic and halogen-bonding effects.
Metabolic Stability : Bulkier substituents like 3-phenylpropyl could slow oxidative metabolism compared to shorter chains (e.g., pentyl), extending half-life.
Research Findings and Limitations
- Experimental Data Gaps : Direct pharmacological or solubility data for the target compound and its analogs are absent in the provided sources. Predictions are based on structural trends.
- Synthetic Feasibility : The 3-phenylpropyl chain may introduce synthetic challenges (e.g., steric hindrance) compared to simpler alkyl chains.
Biological Activity
The compound 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide is a synthetic derivative that incorporates both the oxadiazole and piperidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 421.51 g/mol. Its structure features a piperidine ring linked to an oxadiazole and pyridine unit, contributing to its pharmacological potential.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : The compound shows promising activity against various bacterial strains. For instance, studies have demonstrated that derivatives with the oxadiazole structure are more effective against gram-positive bacteria compared to gram-negative ones. Specifically, compounds similar to our target compound have shown high efficacy against Bacillus cereus and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Bacillus cereus | Strong |
| Staphylococcus aureus | Moderate to Strong |
| Escherichia coli | Weak |
| Pseudomonas aeruginosa | Weak |
Anticancer Activity
The anticancer potential of compounds containing the oxadiazole and piperidine moieties has been extensively studied. In vitro assays reveal that such compounds can inhibit cancer cell proliferation effectively:
- Cell Lines Tested : Studies have evaluated the effects on various cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer).
- IC50 Values : The IC50 values for related compounds indicate moderate to strong cytotoxicity. For example, some derivatives have shown IC50 values as low as 10.1 µM against HUH7 cells, outperforming standard chemotherapeutics like 5-Fluorouracil .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Acetylcholinesterase Inhibition : Several derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), with IC50 values ranging from 0.63 µM to 2.14 µM for the most active compounds .
Case Studies
- Study on Antimicrobial Efficacy : A series of synthesized oxadiazole derivatives were tested for their antimicrobial properties using disc diffusion methods. Results indicated that the presence of the oxadiazole moiety significantly enhanced antibacterial activity against gram-positive strains .
- Cytotoxicity Assessment : In another study focusing on anticancer activity, compounds were screened against multiple cancer cell lines using the NCI-60 sulforhodamine B assay. The results highlighted several derivatives with superior activity compared to traditional chemotherapeutics .
Q & A
Basic: How can synthetic yields of this compound be optimized given its heterocyclic complexity?
Methodological Answer:
To enhance synthetic efficiency:
- Catalyst Screening : Use POCl₃ as a cyclization agent under reflux (90°C for 3–6 hours) to form the 1,2,4-oxadiazole ring, as demonstrated in analogous heterocyclic syntheses .
- Purification : Employ gradient column chromatography (e.g., silica gel with ethyl acetate/hexane ratios) to separate intermediates. Adjust pH during precipitation (e.g., ammonia solution to pH 8–9) to isolate pure products .
- Microwave-Assisted Synthesis : Consider reducing reaction times by 30–50% while maintaining yields, based on protocols for pyridinyl-oxadiazole systems .
Basic: What analytical methods are recommended for structural confirmation and purity assessment?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity ≥95% .
- NMR : Assign peaks for the piperidine-4-carboxamide proton (δ 3.8–4.2 ppm) and oxadiazole-linked pyridin-2-yl group (δ 8.1–8.5 ppm) using ¹H/¹³C spectra, referencing PubChem-computed InChI data .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ ion) and compare with theoretical values .
Basic: How should researchers design initial biological activity screening for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs due to structural similarities to pyridinyl-piperidine carboxamides with reported activity .
- In Vitro Assays : Use fluorescence polarization for binding affinity (IC₅₀) and cell viability assays (MTT) at concentrations 1–100 µM .
- Positive Controls : Include known inhibitors (e.g., PF-06465469 for kinase targets) to validate assay conditions .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on the oxadiazole and phenylpropyl moieties?
Methodological Answer:
- Systematic Substitution : Replace the 3-phenyl group on the oxadiazole with electron-withdrawing (e.g., 4-fluorophenyl) or bulky (e.g., 4-biphenyl) substituents to evaluate steric/electronic effects .
- Chain Length Variation : Modify the N-(3-phenylpropyl) group to shorter (ethyl) or branched (isopropyl) analogs, synthesizing intermediates via reductive amination .
- In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) using crystallographic data from related pyrimidine-carboxamide structures .
Advanced: How can contradictory bioactivity data across assays be resolved?
Methodological Answer:
- Orthogonal Assays : Validate hits using both biochemical (e.g., enzyme inhibition) and phenotypic (e.g., cell migration) assays to rule out false positives .
- Metabolic Stability Testing : Assess cytochrome P450 interactions (e.g., CYP3A4) to identify off-target effects, using LC-MS/MS for metabolite profiling .
- Statistical Rigor : Increase sample sizes (n ≥ 6) and apply ANOVA with post-hoc tests to address variability in dose-response curves .
Advanced: What experimental approaches are suitable for studying hydrolytic stability of the oxadiazole ring?
Methodological Answer:
- Stress Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Stabilization Strategies : Co-formulate with cyclodextrins or PEG-based excipients to protect the oxadiazole ring from nucleophilic attack .
- Kinetic Analysis : Calculate degradation rate constants (k) using UV-Vis spectroscopy and Arrhenius plots to predict shelf-life under storage conditions .
Advanced: How can researchers address low solubility in aqueous buffers during in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG 400 (10:90 v/v) to achieve concentrations up to 10 mM, validated by dynamic light scattering for aggregation .
- Prodrug Design : Introduce phosphate or acetyl groups at the piperidine nitrogen, synthesizing derivatives via Steglich esterification .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) using solvent evaporation, with encapsulation efficiency assessed by dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
